molecular formula C10H19N5S B1491155 1-(2-Azidoethyl)-4-(tetrahydrothiophen-3-yl)piperazine CAS No. 2098129-88-3

1-(2-Azidoethyl)-4-(tetrahydrothiophen-3-yl)piperazine

Cat. No. B1491155
CAS RN: 2098129-88-3
M. Wt: 241.36 g/mol
InChI Key: PSTFECXCVICWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Azidoethyl)-4-(tetrahydrothiophen-3-yl)piperazine, also known as AETTP, is an organic compound with a wide variety of uses in scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. AETTP is an important research tool in the fields of biochemistry, molecular biology, and pharmacology. Its unique structure and properties make it useful for a variety of applications.

Scientific Research Applications

Synthesis and Medicinal Applications

Synthesis of σ Receptor Ligands : One study focused on analogues of σ receptor ligand PB28, where modifications aimed to reduce lipophilicity while retaining affinity for therapeutic and/or diagnostic applications in oncology. Novel analogues exhibited selective activity and moderated lipophilicity, suggesting potential utility in targeting tumor cells without significant antiproliferative activity (Abate et al., 2011).

Antitumor Activity Against Breast Cancer Cells : Another research synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety, investigating their potential anticancer activities. Certain derivatives demonstrated promising antiproliferative effects against breast cancer cells, highlighting their therapeutic potential (Yurttaş et al., 2014).

Antibacterial, Antifungal, and Cytotoxic Activities : Research on azole-containing piperazine derivatives revealed moderate to significant in vitro antibacterial and antifungal activities. Some compounds showed remarkable antimicrobial efficacy, comparable to standard drugs, and notable cytotoxicity against cancer cell lines (Gan et al., 2010).

Enhancers of the A1 Adenosine Receptor : A series of thiophene derivatives enhanced A1 adenosine receptor activity, indicating potential therapeutic applications in conditions where modulation of this receptor is beneficial (Romagnoli et al., 2008).

properties

IUPAC Name

1-(2-azidoethyl)-4-(thiolan-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5S/c11-13-12-2-3-14-4-6-15(7-5-14)10-1-8-16-9-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTFECXCVICWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCN(CC2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Azidoethyl)-4-(tetrahydrothiophen-3-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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